molecular formula C12H21ClN2 B1432683 3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride CAS No. 1864057-46-4

3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride

Cat. No.: B1432683
CAS No.: 1864057-46-4
M. Wt: 228.76 g/mol
InChI Key: WFKJVLMPIXVAPG-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C12H21ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with 3,3-dimethylbutan-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-amine hydrochloride
  • N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine

Uniqueness

3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring with a dimethylbutanamine moiety makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3,3-dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2.ClH/c1-9-6-5-7-11(14-9)10(13)8-12(2,3)4;/h5-7,10H,8,13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKJVLMPIXVAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(CC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride
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3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride
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3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride
Reactant of Route 4
3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride
Reactant of Route 5
3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride

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